Herkesterone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

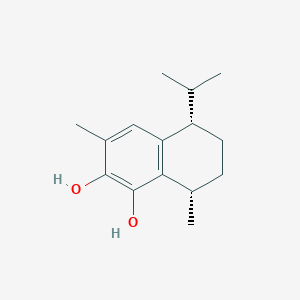

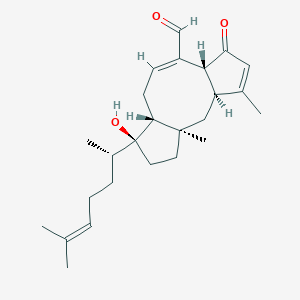

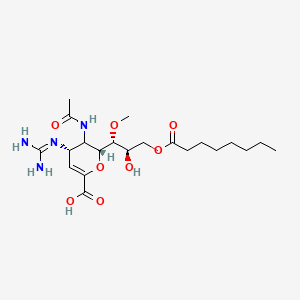

Herkesterone is a natural product found in Serratula coronata with data available.

Wissenschaftliche Forschungsanwendungen

1. Cancer Research

Ecdysterone, found in arthropods and some plants, demonstrates a tumor suppressive effect on breast cancer cell lines. It reduces glycolysis and respiration in cancer cells, induces autophagy, and synergizes with doxorubicin to induce cell death in breast cancer lines, while having minimal effects on non-transformed human fibroblasts (Shuvalov et al., 2020).

2. Muscular Development

Ecdysterone plays a role in skeletal muscle hypertrophy. It has been shown to increase muscle fiber size in male rats and enhance physical performance. The anabolic activity of Ecdysterone is linked to the activation of estrogen receptor beta (ERβ), suggesting therapeutic potential for muscle injuries and degenerative diseases (Parr et al., 2014).

3. Glucose Metabolism

Ecdysterone exhibits a suppressive effect on hyperglycemia induced by various agents. In experimental studies, it reduced blood glucose levels in alloxan-diabetic mice and stimulated the incorporation of glucose into proteins and glycogen in the liver (Yoshida et al., 1971).

4. Metabolic Syndrome and Diabetes

Ecdysterone has shown promising results in improving glucose metabolism and enhancing muscle insulin signaling in high-fat diet-fed mice. This is achieved by altering the acylcarnitine profile and increasing mitochondrial oxidative phosphorylation complexes, suggesting potential applications in treating metabolic syndrome and diabetes (Wang et al., 2011).

5. Cardiovascular Health

Ecdysterone-80, derived from Serratula coronata L., demonstrates cardioprotective properties in experimental chronic cardiac failure (CCF). It reduces hormone-transmitter imbalances and prevents myocardial hypertrophy, suggesting potential therapeutic applications in cardiovascular health (Fedorov et al., 2009).

6. Sexual Function

Studies on ecdysterone and ecdysten have shown positive effects on sexual function under experimental and clinical conditions. In rats, ecdysterone improved behavioral aspects of sexual function, and in men with infertility, it enhanced copulative function and sperm quality (Mirzaev et al., 2000).

7. Degenerative Diseases

Ecdysterone exhibits non-hormonal biological effects beneficial for degenerative diseases. These include adaptogenic, gastroprotective, antioxidant effects, suppression of neurodegenerative processes, and cardiovascular protection (Cahlíková et al., 2011).

8. Anabolic Potential in Livestock

Ecdysteroids like ecdysterone may have potential as anabolic agents in food-producing animals. They have been studied for their ability to enhance protein synthesis in mammalian tissue, suggesting possible applications in animal breeding (Bizec et al., 2002).

Eigenschaften

Produktname |

Herkesterone |

|---|---|

Molekularformel |

C27H42O8 |

Molekulargewicht |

494.6 g/mol |

IUPAC-Name |

(2S,3R,5S,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3S)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,12,15,16,17-octahydrocyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H42O8/c1-22(2,32)9-8-20(30)25(5,33)19-7-11-26(34)16-12-21(31)27(35)14-18(29)17(28)13-24(27,4)15(16)6-10-23(19,26)3/h6,12,17-20,28-30,32-35H,7-11,13-14H2,1-5H3/t17-,18+,19-,20-,23+,24+,25+,26+,27+/m0/s1 |

InChI-Schlüssel |

IPPARPMLJLUMNP-DDKGYFRNSA-N |

Isomerische SMILES |

C[C@]12CC=C3C(=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)[C@@]1(CC[C@@H]2[C@](C)([C@H](CCC(C)(C)O)O)O)O |

Kanonische SMILES |

CC12CC=C3C(=CC(=O)C4(C3(CC(C(C4)O)O)C)O)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O |

Synonyme |

herkesterone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

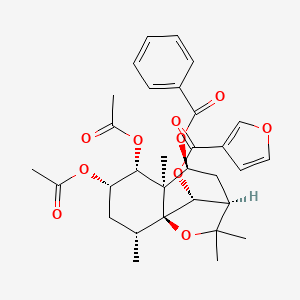

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-(6-hydroxy-2,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1245056.png)

![(2S,3S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,3Z)-6-methyl-5-propan-2-ylhepta-3,6-dien-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3,6-triol](/img/structure/B1245074.png)

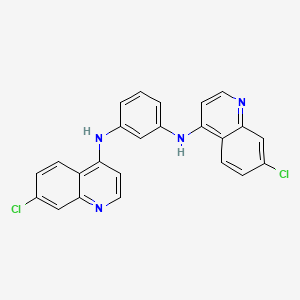

![4-[(3R,5S,6R,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol](/img/structure/B1245078.png)